![molecular formula C17H25ClN2O4 B2776459 4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047683-51-1](/img/structure/B2776459.png)
4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
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Description
4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25ClN2O4 and its molecular weight is 356.85. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic and Supramolecular Studies
Vibrational spectroscopic techniques, supported by DFT calculations, have been applied to study the crystal structure and molecular interactions of chloramphenicol derivatives, showcasing how these methods can elucidate compound structures and interactions at the molecular level. This research demonstrates the application of spectroscopic studies in understanding the structural and interaction dynamics of complex organic compounds, including their hydrogen bonding and non-conventional interactions (Fernandes et al., 2017).
Molecular Docking and Spectroscopic Analysis
Molecular docking, along with vibrational spectroscopy, has been utilized to investigate the structure and potential biological activities of dichlorophenyl amino butanoic acid derivatives. This comprehensive study highlights the role of molecular docking and spectroscopic analysis in identifying and understanding the biological and pharmacological potentials of novel compounds (Vanasundari et al., 2018).
Green Chemistry in Synthesis
Research demonstrates the use of boric acid-catalyzed multi-component reactions in aqueous media for synthesizing 4H-isoxazol-5-ones, highlighting an efficient, simple, and green approach towards compound synthesis. This study showcases the significance of green chemistry principles in synthesizing organic compounds, emphasizing efficiency and environmental friendliness (Kiyani & Ghorbani, 2015).
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-11(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-6-13(18)12(14)3/h4,6-7,11,15,19H,5,8-10H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWODBLNSGZUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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